Cas no 1784217-36-2 (1-2-(5-bromothiophen-3-yl)ethylpiperazine)

1-2-(5-Bromothiophen-3-yl)ethylpiperazine is a brominated thiophene derivative featuring a piperazine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural framework is particularly valuable for constructing complex molecules due to the reactivity of the bromothiophene group and the flexibility of the ethylpiperazine side chain. This compound is commonly employed in the development of bioactive compounds, including potential CNS agents and receptor modulators, owing to its ability to serve as a pharmacophore. The bromine substituent facilitates further functionalization via cross-coupling reactions, enhancing its utility in medicinal chemistry. High purity and well-defined reactivity make it a reliable choice for targeted synthetic applications.
1-2-(5-bromothiophen-3-yl)ethylpiperazine structure
1784217-36-2 structure
Product Name:1-2-(5-bromothiophen-3-yl)ethylpiperazine
CAS No:1784217-36-2
MF:C10H15BrN2S
MW:275.208500146866
CID:5869779
PubChem ID:82667486
Update Time:2025-06-07

1-2-(5-bromothiophen-3-yl)ethylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(5-bromothiophen-3-yl)ethylpiperazine
    • 1784217-36-2
    • 1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
    • EN300-1918125
    • Inchi: 1S/C10H15BrN2S/c11-10-7-9(8-14-10)1-4-13-5-2-12-3-6-13/h7-8,12H,1-6H2
    • InChI Key: NRCPLWMDDRFUDU-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CS1)CCN1CCNCC1

Computed Properties

  • Exact Mass: 274.01393g/mol
  • Monoisotopic Mass: 274.01393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.5Ų

1-2-(5-bromothiophen-3-yl)ethylpiperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1918125-1g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
1g
$1129.0 2023-09-17
Enamine
EN300-1918125-5g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
5g
$3273.0 2023-09-17
Enamine
EN300-1918125-10g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
10g
$4852.0 2023-09-17
Enamine
EN300-1918125-0.05g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
0.05g
$948.0 2023-09-17
Enamine
EN300-1918125-0.1g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
0.1g
$993.0 2023-09-17
Enamine
EN300-1918125-0.25g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
0.25g
$1038.0 2023-09-17
Enamine
EN300-1918125-0.5g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
0.5g
$1084.0 2023-09-17
Enamine
EN300-1918125-1.0g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
1g
$1256.0 2023-05-24
Enamine
EN300-1918125-2.5g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
2.5g
$2211.0 2023-09-17
Enamine
EN300-1918125-5.0g
1-[2-(5-bromothiophen-3-yl)ethyl]piperazine
1784217-36-2
5g
$3645.0 2023-05-24

Additional information on 1-2-(5-bromothiophen-3-yl)ethylpiperazine

Introduction to 1-2-(5-bromothiophen-3-yl)ethylpiperazine (CAS No. 1784217-36-2)

1-2-(5-bromothiophen-3-yl)ethylpiperazine, identified by the chemical registration number CAS No. 1784217-36-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class, characterized by its six-membered aromatic ring containing two nitrogen atoms. The presence of a bromothiophene moiety at the 5-position and an ethylpiperazine side chain enhances its structural complexity and potential biological activity.

The synthesis of 1-2-(5-bromothiophen-3-yl)ethylpiperazine involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The bromothiophene scaffold is a key structural feature, contributing to the compound's reactivity and interaction with biological targets. This makes it a valuable intermediate in the development of novel therapeutic agents.

In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological properties. The incorporation of a bromine atom at the 5-position of thiophene enhances its electronic properties, making it more susceptible to various chemical modifications. This feature is particularly useful in drug design, as it allows for further functionalization and optimization of biological activity.

1-2-(5-bromothiophen-3-yl)ethylpiperazine has been explored in several preclinical studies for its potential role in treating neurological disorders. Piperazine derivatives are known for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The bromothiophene moiety may enhance binding affinity to specific receptors, making this compound a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 1-2-(5-bromothiophen-3-yl)ethylpiperazine. Molecular docking studies have revealed its potential interaction with various protein targets, including enzymes and receptors involved in neurodegenerative diseases. These findings suggest that this compound could be a valuable tool in developing new treatments for conditions such as Parkinson's disease and Alzheimer's disease.

The pharmacokinetic properties of 1-2-(5-bromothiophen-3-yl)ethylpiperazine are also under investigation. Understanding how this compound is metabolized and distributed in the body is crucial for optimizing its therapeutic efficacy. Preliminary studies indicate that it may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance.

Another area of interest is the synthesis of analogs of 1-2-(5-bromothiophen-3-yl)ethylpiperazine to explore structure-activity relationships (SAR). By modifying various functional groups, researchers can fine-tune the biological activity of this compound. For instance, replacing the bromine atom with other halogens or introducing different substituents on the piperazine ring may lead to new derivatives with enhanced potency or selectivity.

The role of 1-2-(5-bromothiophen-3-yl)ethylpiperazine in drug discovery extends beyond neurological disorders. Its unique structural features make it a versatile scaffold for developing compounds targeting other diseases, such as cancer and inflammation-related conditions. For example, some studies have suggested that piperazine derivatives may inhibit certain kinases involved in tumor growth, making them potential candidates for anticancer therapies.

In conclusion, 1-2-(5-bromothiophen-3-yl)ethylpiperazine (CAS No. 1784217-36-2) represents a promising compound in pharmaceutical research. Its combination of structural features and potential biological activity makes it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various human health challenges.

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd